molecular formula C13H21NO4S B048202 6-Ethoxy-2,3-dihydro-3,3-dimethyl-1H-indole CAS No. 116861-51-9

6-Ethoxy-2,3-dihydro-3,3-dimethyl-1H-indole

Cat. No. B048202
CAS RN: 116861-51-9
M. Wt: 287.38 g/mol
InChI Key: QZTLHRAONHZQNK-UHFFFAOYSA-N
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Description

“6-Ethoxy-2,3-dihydro-3,3-dimethyl-1H-indole” is a chemical compound with the molecular formula C12H17NO . It has a molecular weight of 191.27 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The ethoxy and dimethyl groups are attached to the 6th and 3rd carbon atoms of the indole ring, respectively .


Physical And Chemical Properties Analysis

The boiling point of “this compound” is predicted to be 288.3±39.0 °C . Its density is predicted to be 0.988±0.06 g/cm3 . The pKa value is predicted to be 5.14±0.40 .

properties

IUPAC Name

6-ethoxy-3,3-dimethyl-1,2-dihydroindole;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.CH4O3S/c1-4-14-9-5-6-10-11(7-9)13-8-12(10,2)3;1-5(2,3)4/h5-7,13H,4,8H2,1-3H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTLHRAONHZQNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(CN2)(C)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60151567
Record name FS 205-397
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60151567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

116861-51-9
Record name FS 205-397
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116861519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FS 205-397
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60151567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-ETHOXY-3,3-DIMETHYLINDOLINE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VH8UOV5K3P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the primary therapeutic area explored for FS 205-397, and what evidence supports this?

A1: The primary therapeutic area investigated for FS 205-397 is its potential as an analgesic (pain reliever) and antipyretic (fever reducer). This is based on several studies that have investigated its efficacy in treating pain following third molar extraction. [, , ] One study compared the efficacy of two dose levels of FS 205-397 (250 mg and 500 mg) to aspirin (650 mg) and a placebo. [] Another study highlighted its paracetamol-like activity profile in mice. []

Q2: How does the efficacy of FS 205-397 compare to established analgesics like aspirin?

A2: Research indicates that FS 205-397 demonstrates comparable efficacy to aspirin in managing post-surgical dental pain. A single-dose study involving patients who underwent third molar extractions directly compared the analgesic effects of FS 205-397 at two different doses (250 mg and 500 mg) against aspirin (650 mg) and a placebo. The study revealed that both doses of FS 205-397 provided statistically significant pain relief compared to the placebo and demonstrated similar efficacy to aspirin in this specific pain model. [, ]

Q3: Are there any preclinical studies highlighting potential advantages of FS 205-397?

A3: While the exact mechanism of action of FS 205-397 remains to be fully elucidated, preclinical studies suggest it may offer an improved safety profile compared to some existing analgesics. Notably, research in mice indicated that FS 205-397 did not exhibit acute hepatotoxicity, a known concern associated with high doses or prolonged use of paracetamol. [] This finding warrants further investigation and could represent a potential advantage of FS 205-397.

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